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Abstract

CNX-774 is a potent, orally bioavailable small molecule that has emerged as a significant
subject of interest in oncology research. Initially developed as an irreversible inhibitor of
Bruton's tyrosine kinase (BTK), subsequent mechanistic studies have unveiled a dual function,
identifying it as a formidable inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This
newly discovered activity has positioned CNX-774 as a promising agent to overcome
resistance to conventional cancer therapies, particularly in the context of pancreatic cancer.
This technical guide provides a comprehensive overview of the structure, function, and
therapeutic mechanism of CNX-774, with a focus on its synergistic effects with dihydroorotate
dehydrogenase (DHODH) inhibitors. Detailed experimental protocols and quantitative data are
presented to support further research and development.

Core Concepts: Structure and Dual Mechanism of
Action

CNX-774, with the chemical formula C2sH22FN7O3 and a molecular weight of 499.5 g/mol , was
first characterized as a highly selective and irreversible inhibitor of Bruton's tyrosine kinase
(BTK).[1] It forms a covalent bond with the Cys481 residue within the ATP-binding site of BTK,
leading to the inhibition of its kinase activity.[1] BTK is a critical component of the B-cell
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receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation,
and survival.

More recently, research has illuminated a BTK-independent mechanism of action for CNX-774
that is central to its anti-cancer efficacy in certain contexts. It has been identified as a potent
inhibitor of the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[2][3]
ENTL1 is a bidirectional, facilitated diffusion transporter responsible for the transport of purine
and pyrimidine nucleosides across the plasma membrane. By inhibiting ENT1, CNX-774
effectively blocks the nucleoside salvage pathway, a critical mechanism for nucleotide
synthesis in some cancer cells.[2]

Quantitative Data

The following tables summarize the key quantitative data for CNX-774's inhibitory activities.

Table 1: Inhibitory Activity of CNX-774 against Bruton's Tyrosine Kinase (BTK)

Parameter Value Assay Type Reference

Biochemical (covalent
ICso <1nM L
modification)

ICso 1-10 nM Cellular (Ramos cells)  [1]

Table 2: Synergistic Effect of CNX-774 with Brequinar (BQ) in Pancreatic Cancer Cell Lines
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Cell Line

Treatment

ICso0 of Brequinar o
Fold Sensitization

(HM)

S2-013 Brequinar alone > 25
Brequinar + 2uM

d H ~5 >5
CNX-774
KPC 1245 Brequinar alone > 25
Brequinar + 2uM

d H ~10 >25
CNX-774
KPC 1199 Brequinar alone > 25
Brequinar + 2uM

d : ~15 >1.6

CNX-774

Note: Specific ICso values for ENTL1 inhibition by CNX-774 are not currently available in the

public domain. The synergistic effects observed with DHODH inhibitors strongly support its

potent inhibition of ENT1-mediated nucleoside uptake.[2]

Signaling Pathways and Experimental Workflows
Dual Inhibition of Pyrimidine Synthesis Pathways

The primary therapeutic potential of CNX-774 in pancreatic cancer stems from its ability to

simultaneously block both the de novo and salvage pathways of pyrimidine synthesis when

used in combination with a DHODH inhibitor like brequinar.
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Caption: Dual inhibition of pyrimidine synthesis by Brequinar and CNX-774.

Experimental Workflow for Assessing Synergy

A typical workflow to evaluate the synergistic anti-cancer effects of CNX-774 and a DHODH
inhibitor is outlined below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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